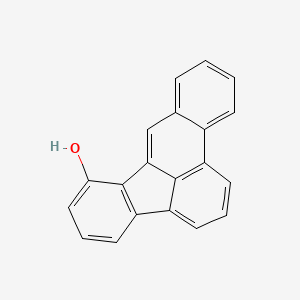

Benz(e)acephenanthrylen-7-ol

Description

Placement within the Polycyclic Aromatic Hydrocarbon (PAH) Class

Benz(e)acephenanthrylen-7-ol is a derivative of Benz(e)acephenanthrylene, a member of the extensive class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). PAHs are characterized by their structure of fused aromatic rings. These compounds are formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. As a hydroxylated PAH (OH-PAH), this compound is a metabolite of its parent compound, Benz(e)acephenanthrylene. In the environment and within biological systems, PAHs can undergo metabolic processes that introduce hydroxyl groups onto their aromatic ring structures, increasing their polarity and water solubility.

The parent compound, Benz(e)acephenanthrylene, is a five-ring PAH with the chemical formula C₂₀H₁₂ nih.govnih.gov. The addition of a hydroxyl (-OH) group results in the formation of this compound, with the chemical formula C₂₀H₁₂O. OH-PAHs are of significant interest in environmental and toxicological studies as they are often more biologically active than their parent PAHs and can serve as biomarkers for PAH exposure.

Historical Perspectives on Benz(e)acephenanthrylene Research

Research into Benz(e)acephenanthrylene and its derivatives is part of the broader historical investigation into the environmental distribution and toxicological effects of PAHs. Early research in the 20th century identified PAHs as carcinogenic components of coal tar and soot. This led to extensive studies on the carcinogenicity and mutagenicity of various PAHs, including the parent compound Benz(e)acephenanthrylene.

Investigations into the metabolism of PAHs revealed that their biological effects are often mediated by their metabolic products. This shifted some of the research focus towards understanding the formation and activity of metabolites such as dihydrodiols, epoxides, and hydroxylated derivatives. The study of OH-PAHs, including compounds like this compound, is a more recent development in this field, driven by advancements in analytical chemistry that allow for the detection and quantification of these metabolites in environmental and biological samples. Much of the research on specific hydroxylated metabolites has been in the context of understanding the mechanisms of PAH-induced toxicity and for use as biomarkers of exposure.

Structure

2D Structure

3D Structure

Properties

CAS No. |

81824-10-4 |

|---|---|

Molecular Formula |

C20H12O |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaen-17-ol |

InChI |

InChI=1S/C20H12O/c21-18-10-4-9-16-15-8-3-7-14-13-6-2-1-5-12(13)11-17(19(14)15)20(16)18/h1-11,21H |

InChI Key |

CGFSZMCPBMMNSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C(=CC=C5)O |

Origin of Product |

United States |

Chemical and Physical Properties

Detailed experimental data on the chemical and physical properties of Benz(e)acephenanthrylen-7-ol are not widely available in the public domain. However, some properties can be inferred from its chemical structure and from data available for its parent compound and other PAHs.

| Property | Value |

| Molecular Formula | C₂₀H₁₂O |

| Molecular Weight | 268.31 g/mol |

| CAS Number | 81824-10-4 |

This table is interactive. Click on the headers to sort.

The presence of the hydroxyl group is expected to increase the polarity and water solubility of this compound compared to its parent compound, Benz(e)acephenanthrylene. The parent compound is a solid at room temperature with low water solubility and high lipophilicity.

Synthesis and Spectroscopic Analysis

Known Synthesis Methodologies

Specific laboratory synthesis methods for Benz(e)acephenanthrylen-7-ol are not well-documented in publicly accessible scientific literature. The synthesis of hydroxylated derivatives of PAHs can be complex. In general, synthetic routes may involve the introduction of an oxygen functionality onto the aromatic core of the parent PAH, which can then be converted to a hydroxyl group.

Spectroscopic Data

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of aromatic compounds. For Benz(e)acephenanthrylen-7-ol, these calculations would reveal the distribution of electrons within the molecule, highlighting the influence of the hydroxyl group on the π-electron system of the benz(e)acephenanthrylene core.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. The introduction of an electron-donating hydroxyl group at the 7-position is expected to raise the energy of the HOMO and potentially lower the LUMO energy, thereby reducing the HOMO-LUMO gap compared to the parent benz(e)acephenanthrylene. This would suggest an increased reactivity for the hydroxylated compound.

Table 1: Hypothetical Electronic Structure Data for this compound

| Parameter | Hypothetical Value (DFT B3LYP/6-31G*) | Expected Influence of -OH group |

| HOMO Energy | -5.2 eV | Increase |

| LUMO Energy | -1.8 eV | Slight Decrease |

| HOMO-LUMO Gap | 3.4 eV | Decrease |

| Dipole Moment | 2.5 D | Significant Increase |

Note: The values in this table are illustrative and represent expected trends based on the electronic nature of the hydroxyl group.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. While the benz(e)acephenanthrylene core is largely planar and rigid, the hydroxyl group at the 7-position introduces a degree of conformational freedom through the rotation around the C-O bond.

MD simulations would allow for the exploration of the potential energy surface associated with this rotation, identifying the most stable conformations of the hydroxyl proton. The orientation of the hydroxyl group can be influenced by intramolecular hydrogen bonding with adjacent parts of the molecule or by intermolecular interactions in a condensed phase. These simulations can predict the preferred dihedral angles and the energy barriers between different conformations.

Table 2: Illustrative Conformational Analysis Data for this compound

| Conformational Parameter | Predicted Finding |

| C6-C7-O-H Dihedral Angle (Lowest Energy) | ~0° or ~180° (syn- or anti-periplanar) |

| Rotational Energy Barrier around C-O bond | 2-5 kcal/mol |

| Intramolecular Hydrogen Bonding | Possible with adjacent π-system |

Note: This data is hypothetical and serves to illustrate the type of information obtainable from MD simulations.

Reactivity Predictions and Reaction Pathway Modeling

Theoretical models can predict the reactivity of this compound and model the pathways of its potential reactions. Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions or the dual descriptor, can identify the most nucleophilic and electrophilic sites within the molecule.

The presence of the electron-donating hydroxyl group is anticipated to activate the aromatic system towards electrophilic substitution. The ortho and para positions relative to the hydroxyl group are expected to be the most nucleophilic and thus the most likely sites for electrophilic attack. Conversely, the modeling of reaction pathways, for instance, for oxidation or metabolic activation, can be performed by calculating the transition state structures and activation energies for various potential reactions. This is particularly relevant for understanding the environmental fate and potential biological activity of such compounds.

Table 3: Predicted Reactive Sites in this compound

| Reaction Type | Predicted Most Reactive Site(s) | Theoretical Basis |

| Electrophilic Attack | Positions ortho and para to the -OH group | Highest HOMO density |

| Nucleophilic Attack | Carbon atom attached to the -OH group | Lowest LUMO density |

| Radical Attack | Various positions depending on radical nature | Spin density distribution |

Note: The predicted reactive sites are based on general principles of aromatic reactivity.

Spectroscopic Property Simulations (e.g., NMR, UV-Vis)

Computational chemistry allows for the simulation of various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. For this compound, the simulation of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra would provide a theoretical benchmark for experimental studies.

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the UV-Vis absorption spectrum. The introduction of the hydroxyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benz(e)acephenanthrylene, due to the extension of the conjugated π-system by the lone pairs of the oxygen atom.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated ¹H and ¹³C NMR spectra would show distinct signals for each unique nucleus in the molecule, with the chemical shifts being highly sensitive to the local electronic environment created by the hydroxyl group.

Table 4: Simulated Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observation |

| UV-Vis Spectroscopy | Bathochromic shift of λmax compared to parent PAH |

| ¹H NMR Spectroscopy | Downfield shift for the hydroxyl proton; distinct shifts for aromatic protons influenced by the -OH group |

| ¹³C NMR Spectroscopy | Downfield shift for the carbon atom attached to the -OH group |

Note: These are expected trends and the actual spectral data would require specific calculations.

Structure-Reactivity Relationships within Benz(e)acephenanthrylene Systems

The study of structure-reactivity relationships within a class of compounds like the benz(e)acephenanthrylenes is crucial for understanding how structural modifications impact chemical behavior. By systematically studying various derivatives, including hydroxylated, methylated, and halogenated forms, a comprehensive picture of their reactivity can be developed.

The introduction of a hydroxyl group at the 7-position of benz(e)acephenanthrylene serves as a prime example of such a structural modification. As discussed, this substitution is expected to increase the molecule's reactivity towards electrophiles and alter its electronic and spectroscopic properties. Comparing these theoretical predictions with experimental data for a range of derivatives allows for the formulation of quantitative structure-activity relationships (QSARs). These relationships are vital in fields such as environmental science, for predicting the fate and transport of pollutants, and in materials science, for designing novel organic electronic materials.

Environmental Chemistry and Fate of Benz E Acephenanthrylen 7 Ol

Occurrence and Distribution in Environmental Compartments

Benz(e)acephenanthrylen-7-ol is primarily formed through the metabolic transformation of Benz(e)acephenanthrylene by organisms or through photochemical reactions in the environment. nih.govnih.gov Consequently, its occurrence is closely tied to the presence of its parent compound, which is a product of incomplete combustion of organic materials. lookchem.comcdc.gov

Benz(e)acephenanthrylene, the precursor to this compound, is found in the atmosphere, bound to particulate matter. nih.govumweltprobenbank.de These particles can be transported over long distances, leading to deposition in areas far from the original source. nih.gov Studies have shown that the deposition of Benz(e)acephenanthrylene occurs through both wet and dry deposition. cascobayestuary.orgcascobayestuary.org

In a study conducted in the coastal urban environment of Poland, the deposition flux of Benzo(b)fluoranthene was found to be highest in autumn and winter, indicating a strong influence from local and regional anthropogenic emissions, such as residential heating. nih.gov Another study near New England coastal waters found that the average composition of dry deposition included 11.5% benzo(b and k)fluoranthene. cascobayestuary.org The different compositions of wet and dry deposition samples suggest varied sources and pathways, with wet deposition likely originating from regional sources and dry deposition from local sources. cascobayestuary.org

Table 1: Atmospheric Deposition Rates of Benzo(b)fluoranthene

| Location | Deposition Type | Average Deposition Rate | Key Findings |

| Coastal Urban Poland | Bulk Deposition | Highest in autumn and winter (Median flux of 442.4 ng m⁻² day⁻¹ in winter) | High-molecular-weight PAHs, including Benzo(b)fluoranthene, were predominant in autumn and winter. nih.gov |

| Casco Bay, Maine, USA | Dry Deposition | 11.5% of total PAHs in dry deposition | Indicates significant contribution from local sources. cascobayestuary.org |

| Civitavecchia, Italy | Bulk Deposition | Background site: 2.2 ng m⁻² d⁻¹ | Higher rates were observed closer to industrial areas. mdpi.com |

This table presents data for the parent compound, Benzo(b)fluoranthene, as a proxy for the potential atmospheric input of this compound.

In the sediments of the Adriatic Sea, Benzo(b)fluoranthene was found in all samples, with concentrations indicating a pyrolytic origin. csun.edu A study of reservoirs in Poland also found that high-molecular-weight PAHs like Benzo(b)fluoranthene dominated in the entrapped sediments. mdpi.com The concentrations of Benzo(b)fluoranthene in sediments can vary widely depending on the proximity to pollution sources. For instance, in the southern part of Lake Michigan, concentrations ranged from 13.2 to 71.9 ng/g dry weight. nih.gov

The European Union has identified Benzo(b)fluoranthene as a priority substance under the Water Framework Directive, highlighting its environmental significance. helcom.fi

Table 2: Concentration of Benzo(b)fluoranthene in Aquatic Environments

| Location | Matrix | Concentration Range | Notes |

| Adriatic Sea | Sediment | Not specified, but present in all samples | Pyrolytic sources indicated. csun.edu |

| Nielisz Reservoir, Poland | Entrapped Sediment | Mean of 464 µg/kg | Dominated by 5-ring PAHs. mdpi.com |

| Southern Lake Michigan, USA | Sediment | 13.2-71.9 ng/g dry weight | Data from 2011. nih.gov |

| St. Lawrence River | Sediment | 0.03-0.10 µg/g | |

| Detroit River | Sediment | 0.12-30.70 mg/kg |

This table shows concentrations of the parent compound, Benzo(b)fluoranthene, which indicates potential areas for the formation and presence of this compound.

Similar to aquatic systems, Benz(e)acephenanthrylene in terrestrial environments tends to bind strongly to soil organic matter, limiting its mobility. tpsgc-pwgsc.gc.caresearchgate.net Erosion of contaminated soils can transport this compound to aquatic systems. epa.gov A study investigating a dumpsite and mechanic workshop found Benz[e]acephenanthrylene present in the soil of the mechanic workshop and a metal area. bioline.org.br In general, rural soils can contain carcinogenic PAHs at levels of 10–100 μg/kg, primarily from atmospheric fallout. researchgate.net

Environmental Transformation and Degradation Pathways

This compound can be both a product of the transformation of its parent PAH and subject to further degradation in the environment. nih.gov

Hydroxylated PAHs, such as this compound, can undergo photochemical degradation in the presence of sunlight. epa.gov Studies on other OH-PAHs have shown that photodegradation follows pseudo-first-order kinetics and can be a rapid process in sunlit surface waters. epa.gov The primary mechanisms involve direct photolysis and self-sensitized photooxidation. epa.gov Potential photoreactions include photoinduced hydroxylation, dehydrogenation, and isomerization. epa.gov

The rate of photodegradation is influenced by various factors. For instance, the presence of other substances in natural waters, such as humic acid, can slow down the degradation process. epa.gov The structure of the OH-PAH itself also plays a crucial role in determining its photolytic half-life. epa.gov While specific data for this compound is lacking, a study on the photodegradation of other PAHs in ice suggests that photodecay is a major degradation mechanism. researchgate.net The presence of hydroxyl groups on the benzene (B151609) ring can influence the photodegradation rates of PAHs. iwaponline.com

The biodegradation of PAHs is a key environmental process carried out by various microorganisms, including bacteria and fungi. gavinpublishers.comscispace.com The initial step in the aerobic bacterial degradation of many PAHs is the hydroxylation of an aromatic ring by dioxygenase enzymes, leading to the formation of diol intermediates. nih.gov Since this compound is already a hydroxylated PAH, it represents an intermediate in the complete degradation pathway of its parent compound.

Several bacterial strains have been identified that can degrade high-molecular-weight PAHs. For example, a consortium of aerobic heterotrophic bacteria and cyanobacteria has been shown to degrade Benzo(b)fluoranthene. researchgate.net Specifically, Amycolatopsis sp. Ver12 has demonstrated the ability to remove a significant percentage of Benzo(b)fluoranthene in laboratory settings. researchgate.net Fungi, particularly white-rot fungi, also play a role in PAH degradation through the action of extracellular enzymes like laccases and peroxidases. scispace.com The fungus Phanerochaete chrysosporium has been shown to degrade various PAHs, including fluoranthene (B47539) and anthracene (B1667546). gavinpublishers.com

The metabolism of Benzo(b)fluoranthene by rat liver has been shown to produce 4- and 7-hydroxybenzo[b]fluoranthene, confirming the formation of this type of metabolite in biological systems. umweltprobenbank.de

Chemical Oxidation and Reduction Pathways

The environmental transformation of this compound is largely governed by oxidation and reduction reactions, which determine its persistence and the nature of its degradation products. As a hydroxylated PAH, its reactivity is influenced by the presence of the hydroxyl group, which can affect its susceptibility to further oxidation.

Oxidation: In the environment, PAHs undergo oxidation through several mechanisms. Direct photooxidation, involving the absorption of sunlight, can lead to the degradation of PAHs on surfaces and in the atmosphere. torrentlab.com Indirect photooxidation also occurs when other substances, such as organic matter or clays, absorb solar energy and transfer it to the PAH molecules, causing their degradation. torrentlab.com Chemical oxidation is a significant pathway, often involving reactive oxygen species. For instance, the Fenton's reagent (hydrogen peroxide and ferrous iron) is a powerful oxidant used in remediation that can degrade recalcitrant PAHs. torrentlab.commdpi.com The peroxy-acid process, utilizing oxidants like peracetic acid, has also proven effective in degrading HMW PAHs such as benzo[a]pyrene (B130552), a compound structurally similar to Benz(e)acephenanthrylene. nih.gov The efficiency of these oxidation processes can, however, be limited by the low water solubility and strong adsorption of HMW PAHs to soil and sediment particles. nih.govlandrehab.org

Reduction: Under anaerobic conditions, such as in deep sediments or water-logged soils, reduction can become a more significant degradation pathway for PAHs. However, HMW PAHs are generally more resistant to degradation under anaerobic conditions compared to aerobic conditions. mdpi.com Information specifically detailing the reduction pathways of hydroxylated PAHs like this compound is limited, but it is known that the initial steps of PAH metabolism can occur under anaerobic conditions, leading to less oxidized products than those formed aerobically.

The table below summarizes key chemical transformation pathways for high molecular weight PAHs, which are relevant to understanding the fate of this compound.

| Transformation Pathway | Description | Key Reactants/Conditions | Reference |

| Direct Photooxidation | Degradation initiated by the direct absorption of UV radiation from sunlight. | Sunlight | torrentlab.com |

| Indirect Photooxidation | Degradation mediated by sensitizers (e.g., humic substances) that absorb light and transfer energy to the PAH. | Sunlight, sensitizers | torrentlab.com |

| Fenton Oxidation | AOP using hydroxyl radicals generated from hydrogen peroxide and an iron catalyst to break down organic pollutants. | H₂O₂, Fe²⁺ | torrentlab.commdpi.com |

| Peroxy-acid Oxidation | AOP employing peroxy-acids, such as peracetic acid, to degrade persistent organic pollutants. | Peracetic Acid | nih.gov |

| Sulfate (B86663) Radical AOP | Advanced oxidation process using sulfate radicals, which are powerful oxidants for a wide range of organic contaminants. | Persulfate (PS), Peroxymonosulfate (PMS) | nih.gov |

Bioaccumulation and Bioconcentration Potential in Ecosystems

The bioaccumulation of PAHs is a significant concern due to their potential toxicity. mdpi.com As lipophilic compounds, PAHs have a tendency to accumulate in the fatty tissues of organisms. mdpi.comresearchgate.net The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kₒw). HMW PAHs, including Benz(e)acephenanthrylene, have high Log Kₒw values, indicating a strong potential for bioaccumulation. researchgate.netuga.edu

However, the actual bioaccumulation in organisms can be a complex process. While PAHs are readily absorbed, many vertebrates possess metabolic systems, such as the cytochrome P450 monooxygenase system, that can transform PAHs into more water-soluble metabolites, including hydroxylated forms like this compound, facilitating their excretion. mdpi.comnih.gov This metabolic activity can prevent biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain. mdpi.com

Studies on aquatic organisms have shown that while PAHs can be taken up from the environment, the parent compounds may not always be detected at high levels in muscle tissue due to rapid metabolism. tandfonline.com For example, in a study with common carp, phenanthrene (B1679779) and pyrene (B120774) were found to bioaccumulate in the muscle, but their hydroxylated metabolites were not detected, suggesting that metabolism and excretion are active processes. tandfonline.com The Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an organism from water, has been estimated to be high for Benz(e)acephenanthrylene, further indicating a risk of accumulation in aquatic life. europa.euineris.fr

The following table presents data on the bioaccumulation potential of Benz(e)acephenanthrylene, the parent compound of this compound.

| Compound | Log Kₒw | Bioconcentration Factor (BCF) | Organism/System | Reference |

| Benz[e]acephenanthrylene | 5.78 | 31,768 (estimated for fish) | Aquatic organisms | researchgate.netineris.frnih.gov |

| Benz[e]acephenanthrylene | - | 57,981 | Molluscs | europa.eu |

| Benz[e]acephenanthrylene | - | 11,138 | Crustaceans and Cephalopods | europa.eu |

| Benz[e]acephenanthrylene | - | 135 | Fish | europa.eu |

Environmental Remediation Strategies for this compound Contamination

Given the persistence and potential toxicity of HMW PAHs, various remediation strategies have been developed to address contamination in soil and water. torrentlab.com These strategies can be broadly categorized into biological and chemical methods.

Bioremediation Approaches

Bioremediation utilizes microorganisms like bacteria and fungi to break down contaminants. mdpi.com This is considered a cost-effective and environmentally friendly approach. mdpi.com For PAHs, bioremediation often occurs through co-metabolism, where microbes degrading other substances produce enzymes that incidentally break down the PAHs. bohrium.com The effectiveness of bioremediation depends on factors such as the bioavailability of the contaminant, soil properties, and the presence of suitable microbial populations. mdpi.com High molecular weight PAHs are generally less bioavailable due to their low water solubility and strong adsorption to soil particles. landrehab.org

Strategies to enhance bioremediation include:

Composting: The addition of organic materials and nutrients can stimulate microbial activity and enhance the degradation of PAHs. torrentlab.commdpi.com

Bioaugmentation: Inoculating contaminated sites with specific PAH-degrading microorganisms can improve remediation efficiency. researchgate.net

Use of Surfactants: Biosurfactants can increase the solubility and bioavailability of PAHs, making them more accessible to microbial degradation. landrehab.org

Phytoremediation Potential

Phytoremediation is an emerging green technology that uses plants to remove, degrade, or contain environmental contaminants. torrentlab.comut.ac.ir For PAHs, a key mechanism is rhizodegradation, where the plant roots release substances that stimulate microbial activity in the surrounding soil (the rhizosphere), leading to enhanced degradation of the contaminants. torrentlab.comut.ac.ir

| Phytoremediation Study | Plant Species | Target PAH(s) | Removal Efficiency | Reference |

| Ryegrass (Lolium perenne) | Ryegrass | Phenanthrene, Pyrene | Reduced from 100 mg/kg to 1.6 and 25 mg/kg respectively in 60 days. | mdpi.com |

| Maize (Zea mays) | Maize | Total PAHs | 62.9-64.9% reduction in planted soil with compost or vermicompost. | agriculturejournals.cz |

| Cannabis sativa L. | Cannabis sativa L. | Benzo[a]pyrene, Chrysene | 14-21% removal of Benzo[a]pyrene and 20-30% removal of Chrysene after 45 days. | mdpi.com |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive radicals, such as hydroxyl radicals (•OH), to destroy organic pollutants. mdpi.combohrium.com AOPs are particularly useful for treating recalcitrant compounds like HMW PAHs that are resistant to other forms of degradation. nih.gov

Common AOPs for PAH remediation include:

Ozone-based AOPs: Utilize ozone (O₃), often in combination with UV light or hydrogen peroxide, to generate hydroxyl radicals. mdpi.combohrium.com

Fenton and Fenton-like Processes: These processes use hydrogen peroxide in the presence of an iron catalyst to produce hydroxyl radicals. torrentlab.commdpi.com

Photocatalysis: Involves the use of a semiconductor catalyst (like titanium dioxide, TiO₂) that, when illuminated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. bohrium.com

Sulfate Radical-based AOPs: Employ sulfate radicals (SO₄⁻•), which are highly effective oxidants for a broad spectrum of organic pollutants. nih.gov

While highly effective in laboratory settings, the application of AOPs in real-world scenarios can be challenging due to the complexity of environmental matrices and potential interferences from other organic compounds. bohrium.com

| AOP Method | Oxidant/Catalyst | Target PAH(s) | Key Findings | Reference |

| Peroxy-acid Process | Peracetic Acid (PAA) | Benzo[a]pyrene | >80% degradation in 24 hours with ~9.2% PAA. | nih.gov |

| Fenton Reaction | H₂O₂ / Fe²⁺ | General PAHs | Effective for decomposing contaminated organic matter in wastewater. | mdpi.com |

| Sulfate Radical Oxidation | Persulfate/Peroxide | Sewage Sludge PAHs | ~90% removal efficiency at 55°C. | deswater.com |

Biochemical Interactions and Metabolic Pathways Non Clinical Focus

Enzymatic Biotransformation Studies in Environmental Organisms and Cell-Free Systems

The biotransformation of PAHs is primarily mediated by the cytochrome P450 (CYP) family of enzymes, which function as monooxygenases. researchgate.nett3db.ca These enzymes introduce an oxygen atom into the PAH structure, typically forming an epoxide. researchgate.net This epoxide can then be hydrolyzed by epoxide hydrolase to a dihydrodiol or rearrange to form a phenol, such as a hydroxylated PAH. cdc.govt3db.ca Subsequent reactions can involve conjugation with glucuronides or sulfate (B86663) esters to facilitate excretion. t3db.ca

While specific studies detailing the complete enzymatic biotransformation of Benz(e)acephenanthrylen-7-ol are not abundant, the metabolism of its parent compound, Benzo(e)acephenanthrylene (also known as Benzo[b]fluoranthene), has been investigated in various systems. In rat liver preparations, Benzo(e)acephenanthrylene is metabolized to several products, including the 9,10-dihydrodiol. epa.gov Studies on the related compound Benzo[b]fluoranthene (B1141397) in rat liver preparations identified mono-hydroxylated metabolites like 4- or 7-monohydroxy-B(b)F. ineris.fr The formation of hydroxylated metabolites is a common pathway for PAHs in both mammalian and aquatic organisms. chemistry-matters.comresearchgate.net

In mouse embryo fibroblasts, the metabolism of cyclopenta-fused PAHs like benz[l]aceanthrylene primarily results in the formation of a K-region dihydrodiol (7,8-dihydroxy-7,8-dihydrobenz[l]aceanthrylene), indicating that oxidation at the cyclopenta-ring is a minor pathway for some related compounds in this system. nih.gov The metabolism of PAHs can differ significantly not only between species but also based on the specific structure of the PAH, particularly whether it is an alternant or non-alternant hydrocarbon. cdc.govwho.int Benzo(e)acephenanthrylene is a non-alternant PAH, a class of PAHs with an uneven distribution of electron density, which can influence their metabolic pathways. who.intelsevier.es

Adduct Formation and Molecular Interactions

A critical aspect of PAH toxicity is the ability of their reactive metabolites to form covalent adducts with cellular macromolecules, particularly DNA. fsai.ie This process is considered a key initiating event in chemical carcinogenesis. t3db.ca The metabolic activation of PAHs to dihydrodiol epoxides is a well-established pathway leading to DNA adduct formation. researchgate.net

For this compound, the presence of the hydroxyl group can influence subsequent metabolic steps that may lead to reactive species capable of forming DNA adducts. Hydroxylation is a prerequisite for the formation of certain reactive metabolites. Studies on the parent compound have shown that its metabolites can bind to DNA. For instance, research on benzo[b]fluoranthene, a structural isomer, indicates that its 9,10-dihydrodiol metabolite is tumorigenic, suggesting the formation of a reactive diol-epoxide that binds to DNA. epa.gov While direct studies on adduct formation by this compound are limited, the general principle is that hydroxylated metabolites are intermediates in the pathways leading to genotoxicity. europa.eu

Comparative Biochemical Studies with Related Hydroxylated PAH Compounds

The biochemical properties of hydroxylated PAHs can vary significantly based on the parent PAH structure and the position of the hydroxyl group.

Comparative studies on the metabolism of different PAHs reveal significant differences. The metabolism of alternant PAHs like benzo[a]pyrene (B130552) is thought to differ from that of non-alternant PAHs like Benzo(e)acephenanthrylene. cdc.govwho.int These differences in metabolism can lead to variations in the types and amounts of reactive metabolites formed and, consequently, in their biological activities.

In terms of receptor binding, comparative studies show a wide range of potencies among PAHs. Benzo(e)acephenanthrylene (as benzo[b]fluoranthene) is a weak AhR agonist compared to benzo[k]fluoranthene (B33198). rjpbcs.com The CYP1A induction potency of benzo[b]fluoranthene was also found to be less than that of benzo[k]fluoranthene in rainbow trout. rjpbcs.com

When comparing the estrogenic activity of different hydroxylated PAHs, studies show that the specific structure is crucial. For example, 4-hydroxybenzo[a]anthracene was found to have strong estrogenic activity, while 3-hydroxybenzo[c]phenanthrene exhibited potent antiestrogenic activity. tandfonline.com This underscores that while hydroxylated PAHs as a class can interact with estrogen receptors, the specific biological outcome is highly dependent on the individual compound's structure.

Advanced Applications and Emerging Research Directions

Utilization in Materials Science and Organic Electronics

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest in materials science due to their tunable optical and electrochemical properties. rsc.org While direct applications of Benz(e)acephenanthrylen-7-ol are still in nascent stages of research, the broader family of PAHs, particularly fluoranthene (B47539) derivatives, shows considerable promise. rsc.org These compounds are investigated for their potential as semiconductor materials in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. rsc.org

The introduction of a hydroxyl group onto the polycyclic aromatic framework, as in this compound, can significantly influence the molecule's electronic properties, solubility, and intermolecular interactions. These modifications are crucial for controlling the self-assembly and thin-film morphology of organic electronic materials, which in turn dictates device performance. Research into other functionalized PAHs, such as polycyclic benzimidazole (B57391) derivatives, has demonstrated that specific structural modifications can lead to materials suitable for organic electronics and photovoltaics. nih.gov The synthesis of contorted PAH derivatives has also been explored to create materials with unique, saddle-shaped geometries, which can influence their optoelectronic functionalities. rsc.org The study of such derivatives provides a roadmap for how this compound could be similarly functionalized to create novel materials with tailored properties for advanced electronic applications. rsc.orgrsc.org

Table 1: Potential Applications of Functionalized PAHs in Organic Electronics

| Application Area | Relevant Properties of Functionalized PAHs | Potential Role of this compound Derivatives |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good film-forming properties. | The planar aromatic core could facilitate efficient charge transport, while functionalization could tune packing and energy levels. |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, tunable emission color. | The extended π-system suggests potential for luminescence; the hydroxyl group could be used to modify emission properties. |

| Organic Photovoltaics (OPVs) | Broad absorption spectra, suitable energy levels for charge separation. | Could act as an electron-donating material; its structure could be modified to optimize absorption and energy level alignment with acceptor materials. |

Role in Analytical Standards and Method Validation

In analytical chemistry, high-purity reference materials are essential for the accurate quantification of substances in various matrices. hpc-standards.com this compound, as a hydroxylated metabolite of the pollutant Benzo[b]fluoranthene (B1141397), is a candidate for use as an analytical standard. nih.govsigmaaldrich.com Such standards are critical for validating analytical methods designed to monitor human exposure to PAHs and to study their metabolic pathways. researchgate.net

Method validation is a mandatory requirement to ensure that an analytical procedure is fit for its intended purpose. rsc.orgthermofisher.com This process involves establishing key performance characteristics. For PAH analysis, methods like high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or gas chromatography-mass spectrometry (GC-MS) are common. thermofisher.comnih.govprimescholars.com

The validation of a method for a compound like this compound would involve assessing the following parameters, with typical acceptance criteria derived from guidelines and related studies on other PAHs: primescholars.commdpi.comresearchgate.net

Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of other components. mdpi.com

Linearity : The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of 5 concentration levels is typically recommended. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. For PAHs in water, LODs can be in the low ng/mL range. nih.govnih.gov

Accuracy (Recovery) : The closeness of the test results to the true value, often assessed by analyzing spiked samples. Recoveries for PAHs often range from 70% to 110%. nih.govresearchgate.netnih.gov

Precision (Repeatability and Reproducibility) : The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). RSD values are often required to be below 15-20%. nih.govnih.gov

Table 2: Example of Method Validation Parameters for PAH Analysis

| Parameter | Typical Value/Range for PAHs | Reference |

|---|---|---|

| Technique | HPLC-FLD, GC-MS | thermofisher.comnih.govprimescholars.com |

| Linearity (R²) | >0.99 | primescholars.com |

| LOD | 0.01 - 0.51 ppb | primescholars.com |

| LOQ | 0.03 - 1.71 ppb | primescholars.com |

| Recovery | 71% - 106% | nih.govprimescholars.comnih.gov |

| Precision (RSD) | 4% - 11% | nih.govnih.gov |

These parameters ensure the reliability of data in environmental monitoring and human biomonitoring studies, where accurate measurement of PAH metabolites is crucial for risk assessment. hpc-standards.comresearchgate.net

Development of Sensors and Detection Platforms

The development of rapid, sensitive, and selective sensors for environmental pollutants like PAHs and their metabolites is a significant area of research. nih.govunica.it While specific sensors for this compound are not widely documented, research on detecting similar hydroxylated PAHs, such as 1-hydroxypyrene (B14473), provides a blueprint for future development. nih.gov

Electrochemical sensors are a promising platform due to their low cost, portability, and high sensitivity. unica.itnih.gov These sensors typically work by monitoring the electrical signal produced when the target analyte interacts with a specially modified electrode surface. unica.it For instance, an electrochemical sensor for 1-hydroxypyrene was developed using a composite of metal-organic framework nanoparticles and graphene oxide, achieving a low detection limit of 0.075 µM. nih.gov The electroactive nature of the phenolic group and the polycyclic aromatic system in this compound makes it a suitable target for electrochemical detection.

Fluorescent probes represent another advanced detection strategy. rsc.orgrsc.org These probes are molecules designed to exhibit a change in their fluorescence properties (e.g., turning "on" or "off") upon selectively binding to a target analyte. rsc.org For example, a fluorescent probe based on anthracene (B1667546) carboxyimide was developed for the highly sensitive detection of hypochlorous acid. rsc.org A similar design principle could be applied to create a probe for this compound, where the specific interaction between the probe and the hydroxylated PAH would trigger a measurable optical response. The development of such sensors would enable real-time monitoring of this compound in environmental or biological samples. rsc.orgrndsystems.com

Green Chemistry Approaches in this compound Synthesis and Management

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net These principles are increasingly being applied to the synthesis and management of PAHs and their derivatives.

In the context of synthesis , research has focused on developing more environmentally benign methods. A solvent-free mechanochemical process has been reported for the synthesis of polyaromatic hydrocarbon derivatives, which avoids the use of harmful solvents and can simplify purification. rsc.org Another green approach involves the use of catalysis to improve reaction efficiency and reduce waste. researchgate.net For instance, a solvent-free process using zinc acetate (B1210297) as a catalyst has been used to prepare polycyclic benzimidazole derivatives. nih.gov Applying similar strategies to the synthesis of this compound or its precursors could significantly reduce the environmental footprint of its production.

For the management and degradation of PAH contamination, bioremediation has emerged as a sustainable and cost-effective approach. mdpi.comresearchgate.netbohrium.com This involves using microorganisms like bacteria, fungi, and algae to break down pollutants into less toxic substances. mdpi.combohrium.comnih.gov Research has shown that various microbial species can degrade PAHs through enzymatic pathways. mdpi.com Furthermore, biological electrochemical systems (BESs) are being explored as a green technology for the remediation of PAH-contaminated water and sediments, offering advantages in energy efficiency and sustainability. mdpi.com The development of symbiotic systems, such as algal-bacterial consortia, is also being investigated to enhance the degradation of persistent PAHs in aquatic environments. nih.gov These sustainable management strategies could be applied to environments contaminated with Benzo[b]fluoranthene and its metabolites, including this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-hydroxypyrene |

| 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene |

| Acenaphthene |

| Anthracene |

| Benz[a]anthracene |

| This compound |

| Benzo[a]pyrene (B130552) |

| Benzo[b]fluoranthene |

| Benzo[ghi]perylene |

| Benzo[k]fluoranthene (B33198) |

| Chrysene |

| Dibenz[a,h]anthracene |

| Flourene |

| Fluoranthene |

| Naphthalene |

| Phenanthrene (B1679779) |

Q & A

Q. Advanced Research Focus

- Z⁵ Coordination : Observed in e-Bind/f-Bind complexes (e.g., Compounds 3, 4, 7, 8), providing 18-electron configurations. Stability is linked to smaller M–C bond angles (e.g., 81.5° for Mo–C in e-Bind) .

- Z³ Coordination : Achieved via haptotropic rearrangement (e.g., Compound 9), reducing steric strain but increasing lability. f-Bind isomers exhibit lower stability due to electronic destabilization .

Methodological Insight : Use variable-temperature NMR to monitor dynamic Z⁵→Z³ rearrangements and correlate with catalytic inactivity .

What spectroscopic techniques distinguish Z³ vs. Z⁵ coordination modes?

Q. Basic/Advanced Research Focus

- ¹H NMR : Z⁵ complexes show distinct H2 upfield shifts (δ 5.9 ppm) versus Z³ (δ 7.90 ppm). Deuterated analogs (e.g., 9-[D]) clarify overlapping signals .

- IR Spectroscopy : Z⁵ complexes display lower CO stretching frequencies (1874–1955 cm⁻¹) due to stronger back-donation, while Z³ modes shift higher .

- X-ray Diffraction : Measures M–C bond lengths (Z⁵: ~2.2 Å; Z³: ~2.4 Å) and confirms ligand hapticity .

How can contradictions in NMR data for haptotropic rearrangements be resolved?

Q. Advanced Research Focus

- Deuterium Labeling : Synthesize isotopologues (e.g., 9-[D]) to isolate signals from overlapping protons (e.g., H1/H3 vs. H2) .

- DFT Calculations : Compare experimental ¹H NMR shifts with computed spectra to validate coordination assignments .

- Kinetic Studies : Use stopped-flow techniques to track rearrangement rates and identify intermediates .

What methodologies analyze electronic effects of ligand modifications on catalytic properties?

Q. Advanced Research Focus

- Cyclic Voltammetry : Measures redox potentials (e.g., Mo⁰/II couples) to assess ligand electron-donating/withdrawing effects .

- UV-Vis Spectroscopy : Correlates ligand π→π* transitions (e.g., e-Bind at 320 nm) with catalytic activity in hydrogenation trials .

- Hammett Parameters : Quantify substituent effects on ligand electron density using σ values from aryl substituents .

How do ancillary ligands impact synthesis and stability of these complexes?

Q. Basic Research Focus

- Bidentate Ligands (e.g., phen) : Stabilize Z⁵ coordination but hinder rearrangement (e.g., Compound 8) .

- Tridentate Ligands (e.g., tpm) : Promote Z³ coordination via κ³-binding, enabling dynamic behavior but reducing thermal stability .

Synthetic Tip : Use chlorinated solvents (e.g., CH₂Cl₂) to stabilize cationic intermediates during ligand substitution .

What challenges arise in isolating intermediates during synthesis?

Q. Advanced Research Focus

- Intermediate Instability : [(η⁵-Cp)Mo(CO)₂(NCMe)₂][BF₄] (Compounds 5–6) degrade rapidly; use low-temperature (-40°C) NMR to trap transient species .

- Byproduct Formation : Competing Z³/Z⁵ products require column chromatography (e.g., SiO₂ with CH₂Cl₂/MeOH) for purification .

- Crystallization Issues : Optimize solvent diffusion (e.g., layering hexanes over THF solutions) to obtain X-ray-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.